
2-Ethyl-4-(3-hydroxypentan-3-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-4-(3-hydroxypentan-3-yl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes an ethyl group and a hydroxypentan-3-yl group attached to the phenol ring. The presence of these substituents can significantly influence the chemical properties and reactivity of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-(3-hydroxypentan-3-yl)phenol can be achieved through various synthetic routes. One common method involves the nucleophilic aromatic substitution of an aryl halide with a nucleophile. For instance, the reaction of 2-ethyl-4-bromophenol with 3-hydroxypentan-3-yl magnesium bromide under appropriate conditions can yield the desired product. The reaction typically requires a polar aprotic solvent such as dimethyl sulfoxide and is carried out at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance the efficiency and yield of the reaction. Catalysts such as palladium on carbon or nickel can be employed to facilitate the coupling reactions. Additionally, the use of continuous flow reactors can improve the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
2-Ethyl-4-(3-hydroxypentan-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 2-ethyl-4-(3-oxopentan-3-yl)phenol.
Reduction: Formation of this compound.
Substitution: Formation of 2-ethyl-4-(3-hydroxypentan-3-yl)-5-nitrophenol (in the case of nitration).
科学的研究の応用
2-Ethyl-4-(3-hydroxypentan-3-yl)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of polymers and resins, where its phenolic structure contributes to the material properties.
作用機序
The mechanism of action of 2-Ethyl-4-(3-hydroxypentan-3-yl)phenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The aromatic ring can also participate in π-π interactions with other aromatic compounds, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Phenol: The simplest phenolic compound, lacking the ethyl and hydroxypentan-3-yl substituents.
2-Ethylphenol: Similar structure but without the hydroxypentan-3-yl group.
4-Hydroxy-3-pentylphenol: Similar structure but with a pentyl group instead of an ethyl group.
Uniqueness
2-Ethyl-4-(3-hydroxypentan-3-yl)phenol is unique due to the presence of both the ethyl and hydroxypentan-3-yl groups, which can significantly influence its chemical reactivity and interactions. This combination of substituents is not commonly found in other phenolic compounds, making it a valuable compound for various applications.
特性
CAS番号 |
633339-34-1 |
|---|---|
分子式 |
C13H20O2 |
分子量 |
208.30 g/mol |
IUPAC名 |
2-ethyl-4-(3-hydroxypentan-3-yl)phenol |
InChI |
InChI=1S/C13H20O2/c1-4-10-9-11(7-8-12(10)14)13(15,5-2)6-3/h7-9,14-15H,4-6H2,1-3H3 |
InChIキー |
PJTQAAKTAAJJBG-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC(=C1)C(CC)(CC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


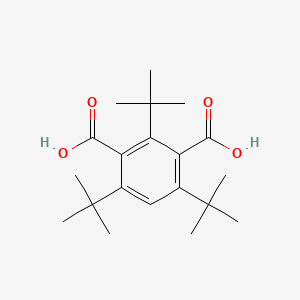

![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 2-amino-1-methyl-, ethyl ester](/img/structure/B12572177.png)
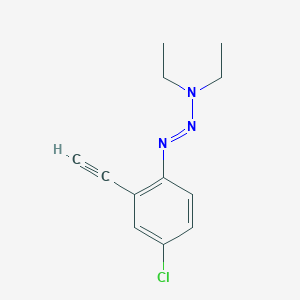
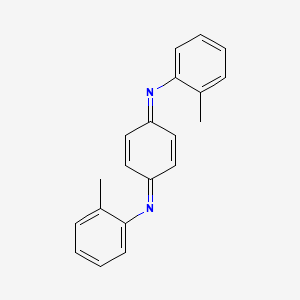

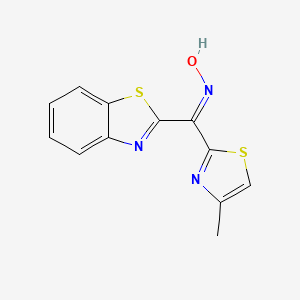
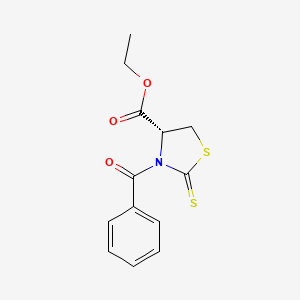
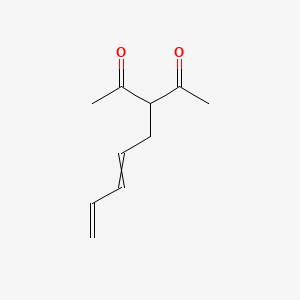
![2-[(4-Ethyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12572210.png)
![Methanone, [4-(1-naphthalenylmethoxy)phenyl]phenyl-](/img/structure/B12572211.png)
![Benzenepropanoic acid, 3-cyano-a-[1-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]-](/img/structure/B12572223.png)
![Benzene,[(1-ethenyl-1-propenyl)oxy]-(9ci)](/img/structure/B12572225.png)
![diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate](/img/structure/B12572232.png)
